molecular formula C26H21FN6O4S B15138273 PAR4 antagonist 1

PAR4 antagonist 1

Cat. No.: B15138273
M. Wt: 532.5 g/mol
InChI Key: SGYYQMJPGDIKMA-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protease-activated receptor 4 antagonist 1 is a compound that targets protease-activated receptor 4, a member of the G protein-coupled receptor family. Protease-activated receptor 4 is involved in platelet activation and aggregation, making it a significant target for antithrombotic therapy. Protease-activated receptor 4 antagonist 1 is being studied for its potential to prevent thrombotic events by inhibiting the activation of protease-activated receptor 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protease-activated receptor 4 antagonist 1 typically involves a three-step synthetic route. One example is the development of indole-based protease-activated receptor 4 antagonists, which includes the following steps :

  • Formation of the indole core through a cyclization reaction.
  • Functionalization of the indole core with various substituents to enhance selectivity and potency.
  • Final purification and characterization of the compound.

Industrial Production Methods

Industrial production methods for protease-activated receptor 4 antagonist 1 are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Protease-activated receptor 4 antagonist 1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a ketone may yield an alcohol.

Scientific Research Applications

Protease-activated receptor 4 antagonist 1 has a wide range of scientific research applications, including:

Mechanism of Action

Protease-activated receptor 4 antagonist 1 exerts its effects by binding to the protease-activated receptor 4 and preventing its activation by thrombin. This inhibition blocks the downstream signaling pathways that lead to platelet activation and aggregation . The molecular targets and pathways involved include the G protein-coupled receptor signaling cascade and various intracellular signaling molecules.

Comparison with Similar Compounds

Protease-activated receptor 4 antagonist 1 is unique compared to other protease-activated receptor antagonists due to its selectivity for protease-activated receptor 4 and its potential to provide a safer antithrombotic therapy . Similar compounds include:

Protease-activated receptor 4 antagonist 1 stands out due to its specific targeting of protease-activated receptor 4, which may offer advantages in terms of efficacy and safety.

Properties

Molecular Formula

C26H21FN6O4S

Molecular Weight

532.5 g/mol

IUPAC Name

[(7R)-5-fluoro-2-(2-methoxy-7-methylquinoxalin-5-yl)-7,8-dihydrofuro[2,3-g][1,3]benzothiazol-7-yl]methyl N-(2-methylpyrimidin-5-yl)carbamate

InChI

InChI=1S/C26H21FN6O4S/c1-12-4-16(22-19(5-12)32-21(35-3)10-30-22)25-33-20-7-18(27)23-17(24(20)38-25)6-15(37-23)11-36-26(34)31-14-8-28-13(2)29-9-14/h4-5,7-10,15H,6,11H2,1-3H3,(H,31,34)/t15-/m1/s1

InChI Key

SGYYQMJPGDIKMA-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC4=CC(=C5C(=C4S3)C[C@@H](O5)COC(=O)NC6=CN=C(N=C6)C)F

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC4=CC(=C5C(=C4S3)CC(O5)COC(=O)NC6=CN=C(N=C6)C)F

Origin of Product

United States

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